MitoTEMPO

Hypertension Cardiovascular In Vivo

Mitochondrial matrix superoxide is a key pathological driver in hypertension, I/R injury, and oncology models. Generic antioxidants like TEMPOL fail due to poor subcellular delivery. MitoTEMPO solves this via TPP+ targeting (several-hundred-fold matrix accumulation). - **Functional superiority:** 30 mmHg BP reduction in hypertension (TEMPOL: 0 mmHg). Superior renal protection vs SKQ1 in I/R injury. - **Cleaner cancer metabolism data:** Preserves mitochondrial respiration (unlike MitoQ). - **In vivo efficacy:** +30% survival, -25% tumor incidence in NDEA-induced liver cancer model. Available for immediate R&D supply.

Molecular Formula C29H35ClN2O2P
Molecular Weight 510.0 g/mol
Cat. No. B12350739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoTEMPO
Molecular FormulaC29H35ClN2O2P
Molecular Weight510.0 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1[O])(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-]
InChIInChI=1S/C29H34N2O2P.ClH/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,23H,20-22H2,1-4H3;1H
InChIKeyWKKFJIJNGHNQQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MitoTEMPO Procurement Guide


MitoTEMPO is a specialized research compound formed by conjugating the antioxidant piperidine nitroxide TEMPO with a triphenylphosphonium (TPP+) lipophilic cation [1]. This structural modification enables the compound to cross lipid bilayers and accumulate several hundred-fold within the mitochondrial matrix, driven by the mitochondrial membrane potential . Functionally, MitoTEMPO acts as a superoxide dismutase (SOD) mimetic, converting superoxide (O₂⁻) to hydrogen peroxide (H₂O₂), and it also possesses alkyl radical scavenging properties [1].

MitoTEMPO vs. Generic Antioxidants


Generic, untargeted antioxidants like TEMPOL or vitamin E cannot reliably substitute for MitoTEMPO due to fundamental limitations in subcellular delivery. The site of pathological superoxide production in many disease models, such as hypertension and ischemia-reperfusion injury, is the mitochondrial matrix. Studies demonstrate that non-targeted compounds fail to reach this compartment at sufficient concentrations to exert a therapeutic effect. For instance, a similar dose of untargeted TEMPOL was completely ineffective in reducing blood pressure in a hypertension model, whereas MitoTEMPO produced a significant 30 mmHg decrease [1]. This failure is not due to a lack of antioxidant capacity but to inadequate delivery to the subcellular site of action, a limitation directly addressed by MitoTEMPO's TPP+ moiety which ensures mitochondrial localization [1].

MitoTEMPO Comparative Evidence


MitoTEMPO vs TEMPOL in Hypertension

In a direct in vivo head-to-head comparison using murine models of hypertension, MitoTEMPO demonstrated superior efficacy compared to its untargeted counterpart, TEMPOL. While a similar dose of nontargeted TEMPOL failed to lower blood pressure, MitoTEMPO treatment resulted in a significant reduction [1].

Hypertension Cardiovascular In Vivo

MitoTEMPO vs SKQ1: Renal Protection & Safety

A comparative study between two mitochondria-targeted antioxidants, MitoTEMPO (MT) and SKQ1, assessed their differential efficacy and safety. The study found that while both provided protection against oxidative stress, SKQ1 induced cell death at higher concentrations, whereas MitoTEMPO did not. Furthermore, in an in vivo model of renal ischemia-reperfusion injury, MitoTEMPO provided superior renal protection compared to SKQ1 [1].

Renal Injury Ischemia-Reperfusion Safety

MitoTEMPO vs MitoQ in Cancer Metabolism

In a comparative study on BRAF-driven malignant melanoma and KRAS-driven lung cancer cells, MitoTEMPO and MitoQ showed a key differential effect. MitoQ treatment reduced basal respiration and increased the extracellular acidification rate (ECAR), indicating a shift to glycolysis. In contrast, MitoTEMPO also increased ECAR but importantly did not influence mitochondrial respiration [1].

Cancer Metabolism Mitochondria

Chemoprevention of Hepatocarcinogenesis

In a murine model of N-nitrosodiethylamine (NDEA)-induced hepatocarcinogenesis, treatment with MitoTEMPO demonstrated significant chemopreventive effects. These outcomes were quantified by improvements in survival, tumor incidence, and tumor multiplicity compared to the untreated, disease-bearing control group [1].

Hepatocellular Carcinoma Chemoprevention In Vivo

MitoTEMPO Research Applications


Hypertension and Vascular Dysfunction

MitoTEMPO is the validated choice for studies on hypertension and vascular oxidative stress. Its ability to specifically lower blood pressure by 30 mmHg in vivo, a feat not matched by untargeted TEMPOL [1], makes it a critical tool for dissecting the role of mitochondrial superoxide in cardiovascular pathology. It can be used to investigate mechanisms of endothelial dysfunction, NO bioavailability, and the efficacy of mitochondrial-targeted therapies.

Renal Ischemia-Reperfusion Injury

For renal I/R injury models, MitoTEMPO is a superior candidate. Direct comparative data shows it provides better renal protection than the alternative mitochondria-targeted antioxidant SKQ1, evidenced by reduced kidney injury markers, improved morphology, and decreased apoptosis [1]. This positions MitoTEMPO as a leading tool for studying mitochondrial dysfunction in acute kidney injury.

Metabolic Reprogramming in Cancer

In cancer cell metabolism studies, MitoTEMPO is the preferred compound when preserving mitochondrial respiration is essential. Unlike MitoQ, which confounds results by reducing basal respiration, MitoTEMPO increases glycolysis (ECAR) without altering mitochondrial oxygen consumption [1]. This allows for cleaner interpretation of mitochondrial ROS signaling in cancer progression.

Hepatocellular Carcinoma Models

MitoTEMPO is a powerful tool in NDEA-induced liver cancer models, where it has been shown to increase survival by 30%, reduce tumor incidence by 25%, and decrease tumor multiplicity by 39% [1]. This evidence supports its use in toxicological studies evaluating hepatocarcinogenesis mechanisms and the therapeutic potential of mitochondrial ROS scavenging.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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